
3-(4-溴-2-甲氧基苯氧基)-氮杂环丁烷
描述
The compound “3-(4-Bromo-2-methoxy-phenoxy)-azetidine” likely contains an azetidine ring, which is a three-membered nitrogen-containing ring . It also appears to have a bromo group and a methoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction . The bromo and methoxy groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the azetidine ring, as well as the bromo and methoxy substituents on the phenyl ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing bromo group and the electron-donating methoxy group . The azetidine ring might also participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group might increase its molecular weight and decrease its volatility . The methoxy group might increase its solubility in organic solvents .科学研究应用
合成和化学性质
研究表明,氮杂环丁烷衍生物(包括与 3-(4-溴-2-甲氧基苯氧基)-氮杂环丁烷相关的衍生物)在各种合成应用中具有实用性。例如,通过 2-(2-甲磺酰氧基乙基)氮杂环丁烷的环转化合成顺式-3,4-二取代哌啶,为在药物化学中制备有价值的模板提供了一种便捷的替代方法 (Mollet 等,2011)。此外,氮杂环丁烷可用作功能化氮杂环丁烷和螺环氮杂环丁烷结构单元的原料,突出了它们在化学合成中的多功能性 (Stankovic 等,2013)。
抗癌和抗增殖活性
氮杂环丁烷衍生物研究的一个重要领域包括它们在抗癌治疗中的潜力。3-苯氧基-1,4-二芳基氮杂环丁烷-2-酮(包括 3-(4-溴-2-甲氧基苯氧基)-氮杂环丁烷的衍生物)的合成和生化评估,导致发现靶向微管蛋白的有效抗增殖化合物 (Greene 等,2016)。此外,对硫脲-氮杂环丁烷杂交物的研究表明它们作为抗肿瘤剂的功效,具有作为 VEGFR-2 抑制剂的潜力,突出了它们在癌症治疗中的重要性 (Parmar 等,2021)。
药物开发和生物学评价
已经探索了氮杂环丁烷衍生物(包括与 3-(4-溴-2-甲氧基苯氧基)-氮杂环丁烷在结构上相关的衍生物)在药物开发中的潜力。氮杂环丁烷衍生物作为多巴胺拮抗剂的研究表明了它们在神经学应用中的潜力 (Metkar 等,2013)。此外,已经研究了氮杂环丁烷衍生物的抗氧化活性,进一步扩大了它们在治疗应用中的潜力 (Nagavolu 等,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(4-bromo-2-methoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUALINURMONQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

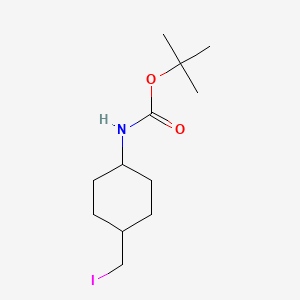
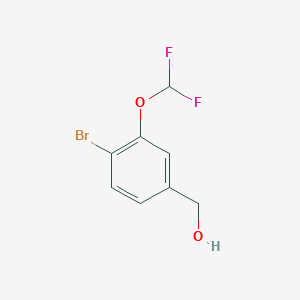
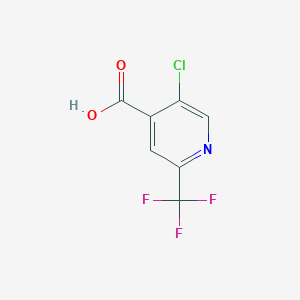

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)
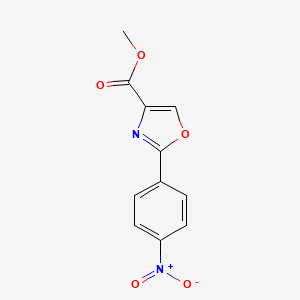
![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)
![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)
![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)
![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)
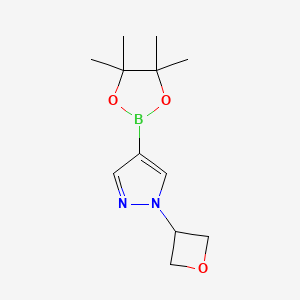
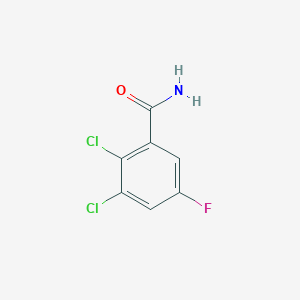
![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)
![1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride](/img/structure/B1403174.png)